1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group. The indole nucleus is known for its presence in many bioactive molecules, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro group at the 5-position.
The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. The carboxamide group is introduced via an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interact with cellular pathways involved in inflammation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-1H-indol-3-yl)ethanone: Similar indole structure but lacks the pyrrolidine and carboxamide groups.
N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide: Similar pyrrolidine and carboxamide structure but lacks the indole moiety.
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of the indole moiety with the pyrrolidine and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H24ClN3O2 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2/c1-14-3-5-19(9-15(14)2)26-23(29)17-10-22(28)27(13-17)8-7-16-12-25-21-6-4-18(24)11-20(16)21/h3-6,9,11-12,17,25H,7-8,10,13H2,1-2H3,(H,26,29) |
InChI Key |
ABFYKAUARZWGAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl)C |
Origin of Product |
United States |
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